molecular formula C6H10N2O B1587246 (1-ethyl-1H-pyrazol-4-yl)methanol CAS No. 905307-04-2

(1-ethyl-1H-pyrazol-4-yl)methanol

Cat. No. B1587246
CAS RN: 905307-04-2
M. Wt: 126.16 g/mol
InChI Key: GRNICTDYQNKYHH-UHFFFAOYSA-N
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Description

“(1-ethyl-1H-pyrazol-4-yl)methanol” is a member of pyrazoles . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .


Synthesis Analysis

The synthesis of “(1-ethyl-1H-pyrazol-4-yl)methanol” involves several steps. The yield is around 85% and the product appears as a white solid . The IR spectrum shows peaks at 3433 cm^-1 (NH), 2960 cm^-1 (C–H), 1624 cm^-1 (C=N), among others .


Molecular Structure Analysis

The molecular structure of “(1-ethyl-1H-pyrazol-4-yl)methanol” can be found in various databases . The molecular formula is C6H10N2O.


Chemical Reactions Analysis

“(1-ethyl-1H-pyrazol-4-yl)methanol” has been used in various chemical reactions. For example, it has been used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . It has also been used in the synthesis of novel compounds with antileishmanial and antimalarial activity .


Physical And Chemical Properties Analysis

“(1-ethyl-1H-pyrazol-4-yl)methanol” has a density of 1.1±0.1 g/cm^3, a boiling point of 252.6±15.0 °C at 760 mmHg, and a flash point of 106.6±20.4 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “(1-ethyl-1H-pyrazol-4-yl)methanol”, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structure verification through various techniques, including FTIR and NMR. These compounds have shown desirable binding patterns in active sites characterized by lower binding free energy, indicating their potential as effective antileishmanial agents .

Cytotoxic Activity

The cytotoxic properties of pyrazole analogues have been explored, with some derivatives exhibiting significant cytotoxic activity. This suggests that “(1-ethyl-1H-pyrazol-4-yl)methanol” could be a precursor or a part of compounds with potential applications in cancer research and therapy .

Chemical Properties and Data

The National Institute of Standards and Technology (NIST) provides detailed chemical data on various compounds, including pyrazoles. This information is crucial for researchers to understand the physical and chemical properties of “(1-ethyl-1H-pyrazol-4-yl)methanol”, which can be applied in different scientific analyses .

Medicinal Chemistry and Drug Discovery

Pyrazoles are widely used in medicinal chemistry and drug discovery due to their diverse pharmacological effects. The compound could be involved in the synthesis of new drugs or as a scaffold for developing novel therapeutic agents .

Agrochemistry

In agrochemistry, pyrazole derivatives are used to develop new pesticides and herbicides. The compound “(1-ethyl-1H-pyrazol-4-yl)methanol” may serve as a key intermediate in synthesizing these agrochemicals .

Coordination Chemistry

Pyrazoles are known to act as ligands in coordination chemistry, forming complexes with various metals. These complexes have applications in catalysis, material science, and more .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used to synthesize organometallic compounds with potential applications in catalysis, organic synthesis, and industrial processes .

Safety and Hazards

“(1-ethyl-1H-pyrazol-4-yl)methanol” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

(1-ethylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNICTDYQNKYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405679
Record name (1-ethyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-1H-pyrazol-4-yl)methanol

CAS RN

905307-04-2
Record name 1-Ethyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905307-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-ethyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (7.19 g) was suspended in tetrahydrofuran (400 mL). To the obtained mixture were added a solution (100 mL) of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (29.00 g) in tetrahydrofuran on an ice bath with stirring. After stirring the reaction mixture at room temperature for 1.5 hrs, sodium sulfate decahydrate (80 g) was added by small portions on an ice bath with stirring, and the mixture was further stirred at room temperature for 16 hrs. The solid was filtered, and the filtrate was concentrated under reduced pressure. The residue was subjected to silica gel chromatography to give (1-ethyl-1H-pyrazol-4-yl)methanol as a colorless oil (16.85 g, yield 78%) from a fraction eluted with ethyl acetate-methanol (1:0 to 49:1, v/v).
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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